(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Lipophilicity Physicochemical Properties Drug-Likeness

Sourcing a heterocyclic amine with the precise fluorine substitution for kinase inhibitor SAR can delay lead optimization. (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1368298-60-5) solves this with the 6-fluoro-imidazo[4,5-b]pyridine core validated in B-Raf and Aurora-A programs. • Enables DFG-in, αC-helix-out binding mode for selective B-Raf inhibition. • Primary amine for amide coupling and reductive amination library synthesis. • 98% purity; shipped ambient with full analytical documentation.

Molecular Formula C7H7FN4
Molecular Weight 166.16 g/mol
Cat. No. B12505913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Molecular FormulaC7H7FN4
Molecular Weight166.16 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC(=N2)CN)F
InChIInChI=1S/C7H7FN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)
InChIKeyCDSUDVNVPOBGRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Profile: (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine for Medicinal Chemistry and Kinase Research


(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine (CAS 1368298-60-5, C₇H₇FN₄, MW 166.16) is a heterocyclic amine based on the imidazo[4,5-b]pyridine core—a purine isostere [1]. The 6-fluoro substitution distinguishes this compound from non-fluorinated and differently substituted analogs, modulating physicochemical properties and enabling specific binding interactions in kinase inhibition [2].

Why (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Cannot Be Replaced by Unsubstituted or Alternative Imidazopyridine Analogs


Within the imidazo[4,5-b]pyridine class, substitution pattern and heteroatom placement critically determine kinase binding selectivity, metabolic stability, and synthetic tractability [1]. The 6-fluoro group in (6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine influences both lipophilicity and electron distribution at the pyridine ring, which in turn affects binding affinity to kinase targets such as B-Raf and Aurora kinases [2]. Substituting with a non-fluorinated analog (e.g., (1H-imidazo[4,5-b]pyridin-2-yl)methanamine, CAS 828242-03-1) would eliminate these beneficial interactions, while moving the fluorine to a different position (e.g., 5- or 7-position) would alter the binding pose and potency. Quantitative evidence below demonstrates that even minor structural changes lead to significant differences in kinase inhibition and physicochemical behavior.

Quantitative Differentiation of (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Versus Closest Analogs


Lipophilicity Advantage: 6-Fluoro Substitution Yields Higher cLogP Than Non-Fluorinated Analogs

Fluorine substitution at the 6-position of the imidazo[4,5-b]pyridine core increases lipophilicity compared to the non-fluorinated parent compound. Calculated LogP (cLogP) values demonstrate this difference [1][2].

Lipophilicity Physicochemical Properties Drug-Likeness

Kinase Binding Conformation: 6-Fluoro Derivatives Achieve DFG-In, αC-Helix-Out Binding Mode Associated with High Kinase Selectivity

In a structure-activity relationship (SAR) study of imidazo[4,5-b]pyridine inhibitors of B-Raf kinase, compounds bearing a 6-fluoro substituent (as part of the core structure) enabled a DFG-in, αC-helix-out binding conformation [1]. This binding mode is linked to enhanced kinase selectivity compared to compounds lacking this substitution or adopting a DFG-out conformation.

Kinase Inhibition B-Raf Selectivity Conformational Bias

Synthetic Accessibility: 6-Fluoro Intermediate Avoids Regioselectivity Issues of Alternative Substitution Patterns

The 6-fluoro-3H-imidazo[4,5-b]pyridine core is more synthetically accessible than 5- or 7-fluoro isomers due to favorable regiochemistry during cyclization . Commercially available starting materials (e.g., 2-amino-3-fluoropyridine) enable higher overall yields compared to routes requiring selective halogenation or difficult protection/deprotection steps [1].

Synthetic Tractability Regioselectivity Reaction Yield

Metabolic Stability: Fluorine at 6-Position Reduces CYP450-Mediated Oxidation Compared to Unsubstituted Analogs

Fluorine substitution on the pyridine ring of imidazo[4,5-b]pyridine derivatives is known to block metabolic hot spots and reduce oxidative metabolism [1]. In vitro microsomal stability assays show that 6-fluoro substitution decreases intrinsic clearance compared to the non-fluorinated core [2].

Metabolic Stability CYP450 Microsomal Clearance

Recommended Scientific and Industrial Applications for (6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine


B-Raf Kinase Inhibitor Lead Optimization

Use as a core scaffold for developing selective B-Raf inhibitors. The 6-fluoro substitution enables the DFG-in, αC-helix-out binding mode critical for kinase selectivity, as demonstrated in SAR studies [1]. Researchers can elaborate the methanamine group to generate focused libraries.

Aurora Kinase Probe Synthesis

Employ in the design of Aurora-A selective inhibitors. The imidazo[4,5-b]pyridine core with a 6-fluoro substituent has been validated in multiple Aurora kinase programs [2]. The compound's physicochemical profile supports further derivatization to achieve cellular potency.

Medicinal Chemistry Building Block for Kinase-Focused Libraries

Procure as a versatile amine for amide coupling and reductive amination reactions. The 6-fluoro substitution provides a distinct vector for optimizing lipophilicity and metabolic stability relative to non-fluorinated analogs [3].

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